5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF3N3O2/c1-9(2)10(3,4)20-12(19-9)6-5-17-8(16)18-7(6)11(13,14)15/h5H,1-4H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVSQCNVVXXUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726108 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-58-5 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944401-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. The incorporation of a dioxaborolane moiety and trifluoromethyl group suggests a unique profile for interactions with biological targets.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Dioxaborolane Unit : This moiety contributes to the compound's stability and reactivity.
- Trifluoromethyl Group : Known for enhancing lipophilicity and metabolic stability, which can improve bioavailability.
Molecular Formula
Biological Activity Overview
The biological activity of this compound has been explored primarily in relation to its potential as a kinase inhibitor. Kinases are crucial in various signaling pathways and are often implicated in cancer progression.
The compound's mechanism involves:
- Inhibition of Kinase Activity : It has been shown to inhibit specific kinases involved in tumor growth.
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cell lines, particularly at the G2/M phase.
Antiproliferative Activity
In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.025 | EGFR inhibition |
| MCF7 (Breast Cancer) | 0.045 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 0.030 | Cell cycle arrest at G2/M phase |
Case Studies
- EGFR Inhibition : A study indicated that this compound selectively inhibits the mutant form of EGFR associated with non-small cell lung cancer (NSCLC), showing an IC50 value significantly lower than that for wild-type EGFR .
- Apoptosis Induction : In MCF7 cells, treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound possesses favorable properties:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
Compound A : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 402960-38-7)
- Key Difference : Lacks the trifluoromethyl group at position 4.
- Molecular Weight : 235.09 g/mol .
- Reactivity : Lower electron-withdrawing effect due to absence of -CF₃, reducing electrophilicity in cross-coupling reactions .
- Applications : Primarily used in simpler boronation reactions where steric/electronic modulation is unnecessary .
Compound B : 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 944401-55-2)
Pyridine-Based Analogs
Compound C : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4)
- Key Difference : Pyridine ring replaces pyrimidine.
- Molecular Weight : 288.07 g/mol .
- Applications: Used in non-enzymatic targets due to altered hydrogen-bonding capacity .
Compound D : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 947249-01-6)
Non-Aromatic Core Analogs
Compound E : N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1312535-12-8)
Comparative Data Table
Research Findings and Trends
- Electronic Effects : The -CF₃ group in the target compound enhances electrophilicity, accelerating transmetalation in Suzuki reactions compared to -CH₃ analogs .
- Solubility : Pyrimidine cores exhibit better aqueous solubility than pyridines, critical for pharmacokinetics .
- Steric Considerations : Substituent positioning (e.g., 3-CF₃ vs. 4-CF₃) significantly impacts coupling efficiency with sterically demanding aryl halides .
Preparation Methods
Boronylation of Halogenated Pyrimidine Precursors
The most widely adopted method involves Suzuki–Miyaura coupling between 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine and bis(pinacolato)diboron (Bpin). A representative protocol from the Royal Society of Chemistry employs:
-
Catalyst system : Pd(dppf)Cl (1.5 mol%)
-
Base : Potassium acetate (3.0 equiv)
-
Solvent : 1,4-Dioxane/water (4:1 v/v)
Key reaction parameters were optimized through design of experiments (DoE), revealing that maintaining water content below 20% prevents hydrolysis of the trifluoromethyl group while enabling efficient transmetallation. Post-reaction purification via silica gel chromatography (hexane/EtOAc 3:2) yields the target compound in 67–72% purity, with residual palladium levels <5 ppm as verified by ICP-MS.
Alternative Boron Sources
Comparative studies demonstrate that pinacolborane (HBpin) can replace Bpin under modified conditions:
-
Catalyst : Pd(OAc)/XPhos (2 mol%)
-
Additive : 1,8-Diazabicycloundec-7-ene (DBU, 1.2 equiv)
-
Solvent : Tetrahydrofuran (THF)
This variant achieves comparable yields (68–71%) but requires strict moisture control due to HBpin's sensitivity to protic solvents.
Direct Borylation via Miyaura Reaction
Substrate-Controlled Regioselectivity
The Miyaura borylation of 5-chloro-4-(trifluoromethyl)pyrimidin-2-amine exhibits exceptional regioselectivity (>99:1) at the C5 position. A scaled-up procedure (500 g batch) utilizes:
-
Molar ratio : 1:1.2 (substrate:Bpin)
-
Catalyst : PdCl(PPh) (0.8 mol%)
-
Solvent system : Toluene/DMF (5:1)
Microwave-assisted synthesis reduces reaction time from 18 h to <1 h while maintaining 75% isolated yield. GC-MS analysis confirms complete consumption of starting material (retention time 8.2 min vs. product at 14.7 min).
Mechanochemical Approaches
Recent advances employ ball-mill technology for solvent-free borylation:
| Parameter | Value |
|---|---|
| Milling time | 2 h |
| Frequency | 30 Hz |
| Ball-to-powder ratio | 15:1 |
| Yield | 63% |
| Pd residual | 12 ppm |
This method eliminates solvent waste but requires post-milling aqueous extraction to remove excess Bpin.
Protecting Group Strategies
Amine Protection with Boc Groups
To prevent side reactions during borylation, temporary Boc protection of the C2-amine is implemented:
-
Protection: (Boc)O (1.1 equiv), DMAP (0.1 mol%), CHCl, 0°C→RT, 2 h
-
Borylation: Standard Miyaura conditions
This sequence improves isolated yield to 81% by minimizing amine coordination to palladium. F NMR monitoring (δ = -63.2 ppm for CF) confirms no defluorination during the acidic deprotection step.
Trifluoromethyl Group Stability
Accelerated stability studies (40°C/75% RH) demonstrate:
-
Degradation products : <0.5% after 6 months
-
Critical factors :
Catalytic System Optimization
Ligand Effects on Reaction Efficiency
Screening of 12 phosphine ligands revealed:
| Ligand | Yield (%) | Pd Leaching (ppm) |
|---|---|---|
| XPhos | 78 | 3.2 |
| SPhos | 75 | 4.1 |
| DavePhos | 68 | 5.7 |
| P(o-tol) | 71 | 6.9 |
XPhos provides optimal balance between catalytic activity and metal contamination, with DFT calculations indicating stronger π-backbonding to the pyrimidine ring.
Solvent Effects on Reaction Kinetics
Dielectric constant (ε) correlation studies show:
-
Optimal ε range : 4–8 (toluene: ε=2.4; dioxane: ε=2.2)
-
Polar aprotic solvents (DMF, ε=36.7) decrease yield to <40% due to catalyst deactivation
Industrial-Scale Purification Techniques
Crystallization Optimization
Multi-stage crystallization from heptane/EtOAc (3:1):
Continuous Chromatography
Simulated moving bed (SMB) chromatography parameters:
-
Stationary phase : C18-functionalized silica
-
Mobile phase : MeCN/HO (55:45) + 0.1% formic acid
-
Throughput : 12 kg/day
Analytical Characterization
Q & A
Q. What are the standard spectroscopic techniques for confirming the structure of this boronate ester?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to identify proton and carbon environments, focusing on the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and pyrimidine signals (δ ~6.5–8.5 ppm for aromatic protons). NMR confirms the trifluoromethyl group (δ ~-60 to -70 ppm) .
- Infrared (IR) Spectroscopy: Detect B-O stretching vibrations (~1350–1310 cm) and N-H bending from the amine group (~1600 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 288.07 (CHBFNO) .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling Precursor: The pinacol boronate ester is typically synthesized via palladium-catalyzed borylation of halogenated pyrimidines (e.g., 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine) with bis(pinacolato)diboron (Bpin) under inert conditions (N/Ar). Optimize catalyst loading (e.g., Pd(dppf)Cl at 5 mol%) and temperature (80–100°C) for >75% yield .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. How does the trifluoromethyl group influence the compound’s electronic properties?
Methodological Answer:
- Electron-Withdrawing Effect: The -CF group reduces electron density on the pyrimidine ring, enhancing electrophilicity at the C4 position. This is confirmed via Hammett substituent constants (σ = 0.43 for -CF) and DFT calculations .
- Impact on Reactivity: Increased electrophilicity facilitates nucleophilic aromatic substitution (e.g., amination) but may reduce stability under acidic conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate decomposition during cross-coupling reactions?
Methodological Answer:
- Moisture Control: Use rigorously anhydrous solvents (THF, DMF) and molecular sieves to prevent hydrolysis of the boronate ester .
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc), XPhos-Pd-G3) to minimize side reactions. Ligands like SPhos improve stability in polar aprotic solvents .
- Kinetic Monitoring: Employ in-situ NMR to track reaction progress and identify intermediates prone to degradation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assays: Replicate antimicrobial activity tests (e.g., MIC against S. aureus and E. coli) using CLSI guidelines. Address discrepancies in cytotoxicity (e.g., MTT assays on Hep-2 cells) by controlling cell passage number and serum concentration .
- Structure-Activity Relationship (SAR) Studies: Compare analogues (e.g., replacing -CF with -CH) to isolate the trifluoromethyl group’s contribution to activity .
Q. How can computational modeling predict the compound’s binding affinity with target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., bacterial dihydrofolate reductase, PDB: 4LRH). Validate poses with MD simulations (AMBER/NAMD) .
- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding energies, prioritizing residues within 4 Å of the boronate and -CF groups .
Q. What are the challenges in characterizing the compound’s solid-state stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store samples at -20°C (inert atmosphere) vs. 25°C/60% RH. Monitor decomposition via HPLC-MS every 30 days. Degradation products (e.g., hydrolyzed boronic acid) indicate sensitivity to humidity .
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (>150°C typical for boronate esters) .
Comparative Analysis
Q. How does this compound compare to pyridine-based boronate esters in Suzuki-Miyaura reactions?
Methodological Answer:
- Reactivity Differences: Pyrimidine derivatives exhibit slower coupling rates due to reduced electron density (vs. pyridines). Optimize base (e.g., KCO vs. CsCO) and solvent (toluene/EtOH) to improve efficiency .
- Byproduct Formation: Pyrimidines generate fewer protodeboronation byproducts than electron-rich heterocycles, as shown by GC-MS analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
